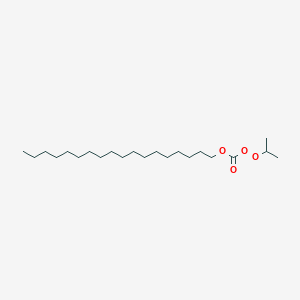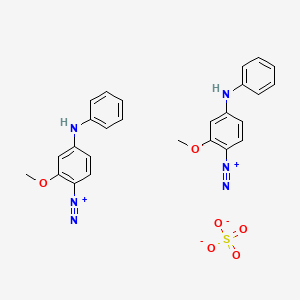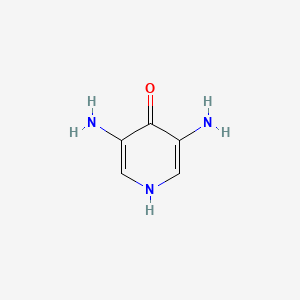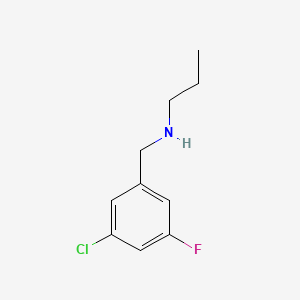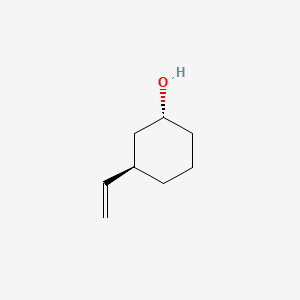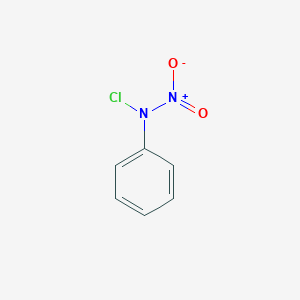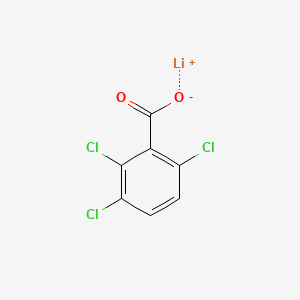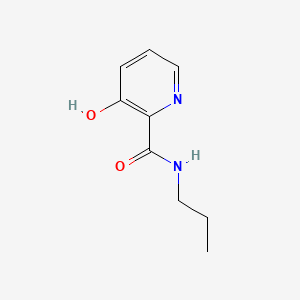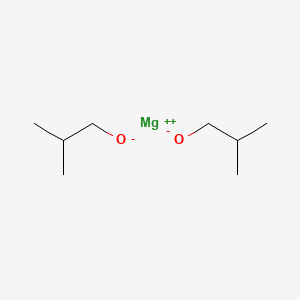
Magnesium 2-methylpropanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium 2-methylpropanolate is an organic compound with the chemical formula C8H18MgO2This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium 2-methylpropanolate can be synthesized through the reaction of magnesium with 2-methylpropanol. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) to facilitate the process. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as mechanochemical methods. These methods can enhance the efficiency of the reaction and improve the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Magnesium 2-methylpropanolate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding magnesium alkoxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: This compound can undergo substitution reactions where the alkoxide group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other organic compounds. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield magnesium alkoxides, while substitution reactions can produce various substituted organic compounds .
Scientific Research Applications
Magnesium 2-methylpropanolate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Research on magnesium compounds often explores their biological effects and potential therapeutic applications.
Medicine: Magnesium compounds, including this compound, are studied for their potential use in medical treatments.
Industry: This compound is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of magnesium 2-methylpropanolate involves its interaction with various molecular targets. It can act as a catalyst in chemical reactions, facilitating the transformation of reactants into products. The specific pathways involved depend on the type of reaction and the conditions under which it occurs .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to magnesium 2-methylpropanolate include:
- Magnesium ethoxide
- Magnesium isopropoxide
- Magnesium tert-butoxide
Uniqueness
This compound is unique due to its specific structure and reactivity. It offers distinct advantages in certain chemical reactions, making it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
39950-77-1 |
|---|---|
Molecular Formula |
C8H18MgO2 |
Molecular Weight |
170.53 g/mol |
IUPAC Name |
magnesium;2-methylpropan-1-olate |
InChI |
InChI=1S/2C4H9O.Mg/c2*1-4(2)3-5;/h2*4H,3H2,1-2H3;/q2*-1;+2 |
InChI Key |
XQKMTQDVCPIKBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[O-].CC(C)C[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



